

# FIIN-2 Stock Solution Preparation & Storage

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**Compound Focus:** FIIN-2

Cat. No.: S548001

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The table below summarizes the quantitative data and conditions for preparing **FIIN-2** stock solutions.

Parameter	Details & Conditions
Molecular Weight	634.73 g/mol [1] [2]
CAS Number	1633044-56-0 [1] [2]
Solubility in DMSO	≥ 100 mg/mL (157.55 mM) [1]
Recommended Stock Concentration	10 mM (ready-to-use solution from suppliers) [1]
Purity	99.83% (from one supplier batch) [2]
Solid Form Storage	-20°C for 3 years; 4°C for 2 years [1]
Solution Storage (DMSO)	-80°C for 2 years; -20°C for 1 year [1]

## Key Considerations for Preparation:

- Solvent:** FIIN-2 is highly soluble in DMSO but insoluble in water or ethanol [1] [2]. Use fresh, anhydrous DMSO to maintain solubility, as moisture-absorbing DMSO can reduce it [1] [2].
- Aliquoting:** Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency [1].
- Handling:** FIIN-2 is for research use only and is a controlled substance in some territories [1].

## Troubleshooting Common Issues (FAQs)

### Q1: My FIIN-2 stock solution has precipitated. What should I do?

- **Cause:** Precipitation can occur if the solution is stored at too low a temperature, exposed to moisture, or if the DMSO has absorbed water.
- **Solution:** Warm the vial gently at 37°C and vortex thoroughly. If the precipitate does not dissolve completely, briefly sonicate the solution. Before use, visually inspect to ensure it is clear and centrifuge if any particulate matter remains.

### Q2: I am getting inconsistent results in my cellular assays. What could be the reason?

- **Cause:** Inconsistent cell viability results can stem from degraded inhibitor, inaccurate dilution, or variable cell seeding density.
- **Solution:**
  - Verify the storage conditions and age of your stock solution.
  - When preparing working concentrations from the DMSO stock, ensure serial dilutions are done correctly to maintain the final DMSO concentration at a non-toxic level (typically <0.1-0.5%).
  - Standardize your cell culture protocols, especially cell counting and seeding density.

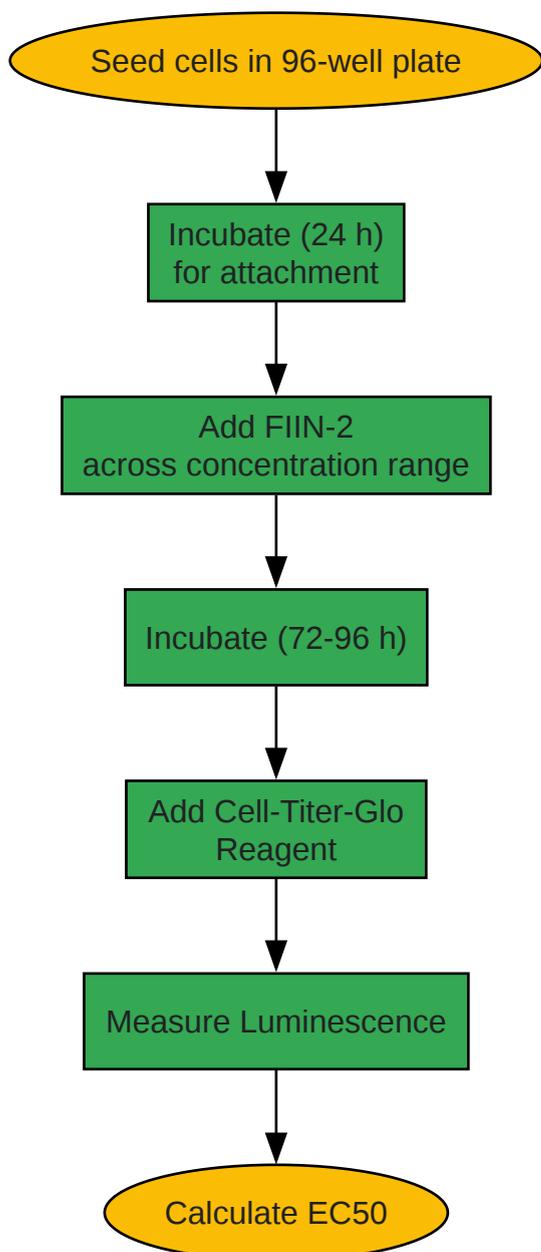
### Q3: How do I prepare a working solution for in vivo studies in mice?

- **Solution:** One validated formulation for in vivo studies is a clear solution consisting of **5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O** [2].
- **Preparation Protocol:** To prepare 1 mL of a 3.5 mg/mL working solution:
  - Add 50 µL of a 70 mg/mL clarified DMSO stock solution to 400 µL of PEG300 and mix evenly.
  - Add 50 µL of Tween-80 and mix until clear.
  - Add 500 µL of ddH<sub>2</sub>O and mix. The solution should be used immediately for optimal results [2].

## Experimental Protocol: Cell Viability Assay

This is a common method to assess the anti-proliferative effects of **FIIN-2**, based on cited research [1] [2].

### Workflow Overview:



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#### Detailed Steps:

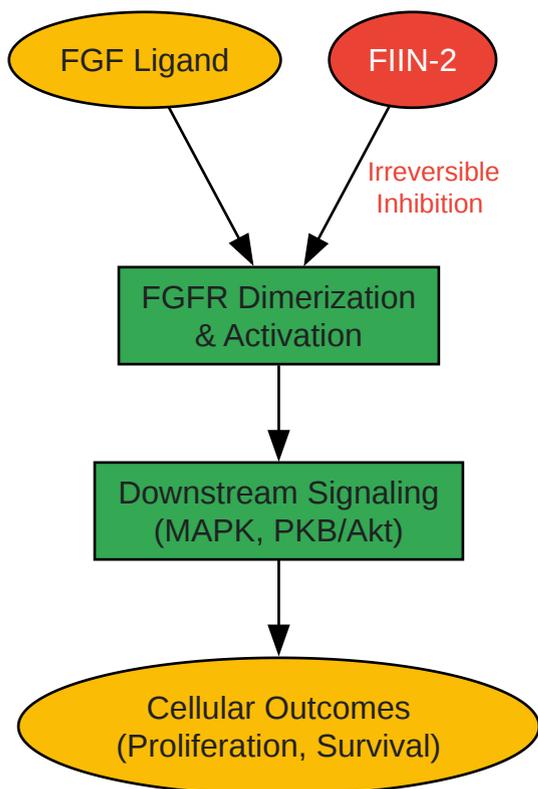
- **Cell Seeding:** Seed cells (e.g., Ba/F3 cells transformed with FGFR1-4, or cancer cell lines like NCI-H1581, RT112) at a density of approximately 1,500 to 3,000 cells per well in a 96-well plate [1] [2].
- **Incubation for Attachment:** Allow cells to adhere and recover for 24 hours in a standard cell culture incubator (37°C, 5% CO<sub>2</sub>).
- **Compound Addition:** Treat cells with **FIIN-2** across a desired concentration range (e.g., from 1 nM to 10 µM). Include a negative control (vehicle, e.g., 0.1% DMSO).
- **Proliferation Incubation:** Incubate the plate for 72 to 96 hours [1] [2].

- **Viability Measurement:** Assess cell viability by adding a detection reagent like Cell-Titer-Glo, which measures cellular ATP levels as a proxy for metabolically active cells. Measure the resulting luminescence with a plate reader [2].
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use software like GraphPad Prism to determine the half-maximal effective concentration (EC<sub>50</sub>) from the dose-response curve [2].

## Mechanism of Action & Background

**FIIN-2** is an **irreversible, pan-FGFR inhibitor** [1] [2]. It covalently binds to a conserved cysteine residue (Cys486 in FGFR1) in the ATP-binding site of the kinase, leading to permanent inhibition [3]. This mechanism allows it to potently inhibit all four FGFR isoforms (FGFR1-4) and even overcome certain resistance mutations, such as the gatekeeper mutation V564F in FGFR2 [1].

The following diagram illustrates the signaling pathway targeted by **FIIN-2** and its cellular consequences.



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## References

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2. FIIN-2 | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]
3. A Structure-guided Approach to Creating Covalent FGFR ... [pmc.ncbi.nlm.nih.gov]

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